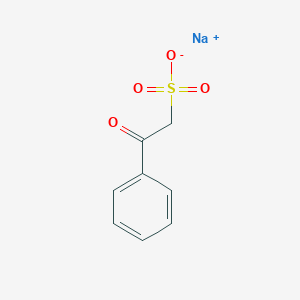

sodium;2-oxo-2-phenylethanesulfonate

Description

Historical Trajectories in Sulfonate Chemistry Research

The study of sulfonate chemistry has its roots in the 19th century, driven by the burgeoning textile and dye industries. One of the earliest synthetic surfactants was Turkey red oil, a sulfated castor oil first produced in 1875, which demonstrated the ability of the sulfonate group to impart water solubility and surface-active properties. acs.org This was a significant advancement over traditional soaps, which performed poorly in hard or acidic water. acs.org The early 20th century, particularly during World War I, saw the strategic development of synthetic sulfonates like alkyl naphthalene (B1677914) sulfonate in Germany as soap substitutes. acs.org

A major leap occurred in 1936 with the advent of alkylbenzene sulfonates, derived from burgeoning petrochemical feedstocks. acs.org These compounds offered superior performance and cost-effectiveness, cementing the role of sulfonates as the cornerstone of the synthetic detergent industry. acs.org Beyond surfactants, research has established the broader utility of the sulfonic acid group (–SO₃H) and its salts. Aromatic sulfonic acids became crucial intermediates in the synthesis of phenols and water-soluble dyes. google.com The introduction of a sulfonate group can dramatically increase the water solubility of a compound, a property exploited in the development of homogeneous catalysts, such as the triphenylphosphine (B44618) derivative TPPTS, for use in biphasic (e.g., water-organic) reaction systems. google.com This historical progression from simple surfactants to complex catalytic ligands underscores the versatile and enduring importance of the sulfonate functional group in applied and industrial chemistry.

Evolution of Synthetic Paradigms for Alpha-Ketosulfonates

The synthesis of sulfonates has evolved from broad-stroke methods, such as the direct sulfonation of aromatic hydrocarbons with fuming sulfuric acid, to highly specific and targeted strategies. google.comchegg.com The preparation of alpha-ketosulfonates, which require the precise introduction of a sulfonate group adjacent to a carbonyl, exemplifies this evolution.

A primary and effective pathway to alpha-ketosulfonates involves a two-step sequence starting from a suitable ketone. For the target compound, sodium;2-oxo-2-phenylethanesulfonate, the synthesis begins with acetophenone (B1666503).

Alpha-Halogenation of the Ketone: The first step is the selective halogenation of the alpha-carbon of the ketone. The reaction of acetophenone with a halogenating agent, such as bromine in an acetic acid solvent, yields an α-haloketone, specifically α-bromoacetophenone. libretexts.orglibretexts.org This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine. libretexts.orglibretexts.org The presence of the carbonyl group activates the α-carbon, making this position susceptible to electrophilic substitution. nih.gov

Nucleophilic Substitution with Sulfite (B76179): The resulting α-haloketone is a potent alkylating agent due to the electron-withdrawing carbonyl group enhancing the electrophilicity of the α-carbon. nih.gov The second step involves the reaction of the α-haloketone with a sulfite salt, typically sodium sulfite (Na₂SO₃). In this nucleophilic substitution reaction, the sulfite anion displaces the halide (e.g., bromide), forming the carbon-sulfur bond and yielding the alpha-ketosulfonate. chegg.com This method is a variation of the classic Strecker sulfite alkylation.

This modern, stepwise approach offers significant advantages over direct sulfonation attempts, providing high regioselectivity and control, ensuring the sulfonate group is positioned specifically at the alpha-carbon of the ketone.

Contemporary Significance of Alpha-Ketosulfonates in Chemical Synthesis

The contemporary significance of alpha-ketosulfonates stems from their utility as versatile synthetic building blocks. Their value is largely inherited from their precursors, α-haloketones, which are recognized as key synthons for the construction of a wide variety of complex molecules, particularly heterocycles. nih.govmdpi.comwikipedia.org

Alpha-ketosulfonates are bifunctional electrophiles, meaning they have two sites susceptible to nucleophilic attack: the carbonyl carbon and the alpha-carbon bearing the sulfonate group. nih.gov The sulfonate moiety is an excellent leaving group, often superior to halides, which can make alpha-ketosulfonates more reactive and efficient in certain synthetic transformations.

Their utility is prominent in the synthesis of heterocyclic compounds. For example, in reactions analogous to those of α-haloketones, alpha-ketosulfonates can react with thioamides or thioureas to construct thiazole (B1198619) rings, which are common structural motifs in many pharmaceutical agents. wikipedia.org Similarly, they can serve as precursors for pyrroles and thiophenes. nih.govwikipedia.org

Furthermore, the presence of the ketone allows for a host of other transformations, including reduction to a secondary alcohol, conversion to an imine, or participation in aldol-type reactions. The ability to act as a stable, often crystalline and water-soluble, source of a reactive phenacylating agent makes compounds like this compound attractive alternatives to their lachrymatory and more hazardous α-haloketone counterparts.

Research Scope and Objectives for this compound

While extensive literature on this compound itself is not widespread, its chemical structure dictates a clear and focused research scope. The primary objective is to investigate and exploit its potential as a synthetic intermediate for the construction of high-value organic molecules.

Key Research Objectives Include:

Exploration as a Synthon for Heterocycles: A major research avenue is the systematic evaluation of its reactivity with various binucleophiles to synthesize diverse heterocyclic systems. This includes its use in Hantzsch-type syntheses for thiazoles and pyrroles, providing a potentially safer and more manageable alternative to α-bromoacetophenone.

Development of Novel Synthetic Methodologies: Research can focus on using this compound to develop new synthetic protocols, particularly in aqueous or biphasic media, leveraging its water solubility. Its utility as a phenacylating agent (transferring the C₆H₅COCH₂- group) for a wide range of nucleophiles, such as amines, thiols, and carbanions, can be explored.

Mechanistic Studies: The compound serves as an excellent substrate for mechanistic studies involving nucleophilic substitution reactions. Comparing its reaction rates and pathways against traditional α-haloketones can provide fundamental insights into the role of the sulfonate as a leaving group in complex organic substrates.

Application in Target-Oriented Synthesis: A long-term objective is the application of this compound as a key building block in the total synthesis of natural products or as a precursor for active pharmaceutical ingredients (APIs) that contain the phenacyl substructure or are derived from it.

The physical properties of the compound, presented in the table below, support these objectives by defining its characteristics as a stable, solid reagent.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 63738-92-1 | acs.org |

| Molecular Formula | C₈H₇NaO₄S | acs.org |

| Molecular Weight | 222.19 g/mol | acs.org |

| Synonyms | a-Acetophenonesulfonic acid sodium salt | acs.org |

Compound Index

Properties

IUPAC Name |

sodium;2-oxo-2-phenylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVLNHEZSOOOG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Sodium;2 Oxo 2 Phenylethanesulfonate

Detailed Reaction Mechanism Elucidation for Sulfonylation Processes

Information regarding the detailed reaction mechanism for sulfonylation processes specifically involving sodium;2-oxo-2-phenylethanesulfonate is not available in the provided search results.

Analysis of Radical Intermediates and Propagation Pathways

There is no available information concerning the analysis of radical intermediates and their propagation pathways in reactions involving this compound.

Electrophilic and Nucleophilic Reactivity Modalities

While general principles of electrophilic and nucleophilic reactivity are well-established in organic chemistry, specific studies detailing these modalities for this compound are not found in the search results. nih.govrsc.org The reactivity of a compound is influenced by the electron-donating or electron-withdrawing nature of its functional groups.

Computational Analysis of Transition States and Energy Landscapes

Computational studies, which are crucial for understanding reaction mechanisms by analyzing transition states and energy landscapes, have not been published for this compound according to the available search results.

Kinetic and Thermodynamic Aspects of Formational and Transformational Reactions

The interplay between kinetics and thermodynamics governs the outcomes of chemical reactions, determining whether products are formed based on the reaction rate (kinetics) or stability (thermodynamics). nih.govberkeley.eduosti.govyoutube.com However, specific kinetic and thermodynamic data for the formation and transformation reactions of this compound are not documented in the provided search results.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map can be constructed.

Proton (¹H) NMR Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of sodium;2-oxo-2-phenylethanesulfonate, the distinct electronic environments of the protons lead to a predictable pattern of resonances. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent carbonyl group. The protons in the ortho position to the keto-sulfonyl moiety are likely to be the most deshielded. The methylene (B1212753) (CH₂) protons, situated between the carbonyl and sulfonate groups, are expected to resonate as a singlet at approximately 4.5-5.0 ppm. This significant downfield shift is a result of the strong electron-withdrawing effects of both the adjacent C=O and SO₃⁻ groups.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.5 - 7.7 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| 4.7 - 4.9 | Singlet | 2H | -CH₂- |

Note: Predicted data is based on theoretical chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the phenyl group will appear in the aromatic region (120-140 ppm), with the carbon directly attached to the carbonyl group (ipso-carbon) being slightly deshielded. The methylene carbon (-CH₂-) is anticipated to resonate around 60-70 ppm, influenced by the adjacent electron-withdrawing groups.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 195 - 198 | C=O (Ketone) |

| 135 - 138 | Aromatic (ipso-Carbon) |

| 133 - 135 | Aromatic (para-Carbon) |

| 128 - 130 | Aromatic (ortho-Carbons) |

| 127 - 129 | Aromatic (meta-Carbons) |

| 65 - 68 | -CH₂- |

Note: Predicted data is based on theoretical chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the aromatic protons, confirming their through-bond coupling relationships within the phenyl ring. The methylene protons, being a singlet, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the methylene proton signal (around 4.8 ppm) to the methylene carbon signal (around 66 ppm). Similarly, each aromatic proton signal would correlate with its directly attached aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). Key HMBC correlations would be expected between the methylene protons and the carbonyl carbon, as well as the ipso-carbon of the phenyl ring. The ortho-protons of the phenyl ring should show a correlation to the carbonyl carbon. These correlations are instrumental in piecing together the different structural fragments of the molecule.

Solid-State NMR for Crystalline Characterization

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline form. Since this compound is a sodium salt, ²³Na ssNMR could be particularly informative, revealing details about the coordination environment of the sodium cation and the nature of the ionic interactions within the crystal lattice. The presence of different polymorphs or solvates could be identified by distinct ²³Na NMR signals. Furthermore, ¹³C ssNMR could be used to probe for the presence of multiple, crystallographically inequivalent molecules in the unit cell.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the α-keto group. The sulfonate group (SO₃⁻) would exhibit strong and broad absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically in the regions of 1040-1080 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1680 - 1700 | Strong | C=O Stretch (Ketone) |

| 1580 - 1600 | Medium | Aromatic C=C Stretch |

| 1450 - 1500 | Medium | Aromatic C=C Stretch |

| 1150 - 1250 | Strong, Broad | Asymmetric SO₃⁻ Stretch |

| 1040 - 1080 | Strong, Broad | Symmetric SO₃⁻ Stretch |

Note: Predicted data based on characteristic functional group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₈H₇NaO₄S), the molecular weight is 222.19 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the anionic part of the molecule, [C₈H₇O₄S]⁻, at approximately 199.0065.

The fragmentation of the molecular ion under mass spectrometric conditions would likely proceed through several characteristic pathways. A common fragmentation for ketones is alpha-cleavage, which in this case would involve the breaking of the bond between the carbonyl carbon and the methylene-sulfonate group. This could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Another plausible fragmentation is the loss of sulfur dioxide (SO₂) from the molecular ion, followed by further fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 199 | [C₈H₇O₄S]⁻ (Molecular Ion) |

| 135 | [C₈H₇O₂]⁻ (Loss of SO₂) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Predicted fragmentation patterns are based on common fragmentation rules for similar structures. The relative intensities of the peaks would depend on the ionization technique and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In the case of sodium 2-oxo-2-phenylethanesulfonate, the expected chromophore would be the benzoyl group (a phenyl ring attached to a carbonyl group). This structural feature typically gives rise to distinct absorption bands in the UV region of the electromagnetic spectrum. The primary electronic transitions anticipated for this compound would be:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The aromatic phenyl ring and the carbonyl group both contain π systems, which would contribute to these absorptions.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

A hypothetical UV-Vis spectrum of sodium 2-oxo-2-phenylethanesulfonate would likely exhibit a strong absorption band at a shorter wavelength, corresponding to the π → π* transition of the aromatic system, and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands would provide valuable information about the electronic structure of the molecule. However, without experimental data, a precise data table cannot be constructed.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

For sodium 2-oxo-2-phenylethanesulfonate, a single-crystal X-ray diffraction study would elucidate:

Bond Lengths and Angles: Accurate measurements of all bond distances and angles within the molecule, providing insight into the bonding characteristics.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as ion-dipole interactions between the sodium cation and the oxygen atoms of the sulfonate and carbonyl groups, as well as potential π-stacking or other weak interactions between adjacent molecules. These interactions govern the stability and physical properties of the crystal.

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

Given that the molecule does not possess a chiral center, the determination of absolute stereochemistry is not applicable. However, the detailed crystal structure would be invaluable for computational chemistry studies and for understanding the solid-state properties of this compound. In the absence of published crystallographic data, a table of crystallographic parameters cannot be provided.

Computational Chemistry Applications in the Study of Sodium;2 Oxo 2 Phenylethanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods are crucial for predicting molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to calculate its energy.

In studies of compounds structurally related to 2-oxo-2-phenylethanesulfonate, such as 2-substituted phenyl-2-oxo-ethylsulfonamides, DFT methods have been employed to optimize molecular structures. For instance, the B3LYP functional with the 6-31G* basis set is a common choice for such calculations. nih.govresearchgate.net This level of theory provides reliable geometric parameters (bond lengths, bond angles, and dihedral angles) and allows for the calculation of thermodynamic properties like enthalpy and Gibbs free energy. For the 2-oxo-2-phenylethanesulfonate anion, DFT would be used to determine the preferred conformation of the phenacyl group relative to the sulfonate group and to quantify the electronic effects of the substituents on the phenyl ring.

Table 1: Representative DFT Functionals and Basis Sets for Sulfonate-Containing Organic Compounds

| Computational Task | DFT Functional | Basis Set | Application |

| Geometry Optimization | B3LYP | 6-31G* | Optimization of 2-substituted phenyl-2-oxo-ethylsulfonamides. nih.govresearchgate.net |

| Electronic Properties | B3LYP | 6-311G++(d,p) | Calculation of HOMO, LUMO, and Mulliken charges for a molecule with a 2-oxo-2-phenylethyl group. researchgate.netdergipark.org.tr |

| Conformational Analysis | B3LYP | 6-311++G(d,p) | Investigation of stable conformers of 2-oxo-2-(thiophen-2-yl)ethyl phosphonic acid. researchgate.net |

This table is generated based on computational studies of structurally related compounds.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

For a molecule like 2-oxo-2-phenylethanesulfonate, ab initio calculations could be used to obtain a more precise description of its electronic ground state and to calculate properties such as electron correlation energies, which are important for a detailed understanding of chemical bonding. While specific ab initio studies on this exact compound are not readily found in the literature, these methods are a standard approach for benchmarking the results obtained from DFT calculations and for investigating systems where DFT may not be sufficiently accurate.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This makes it a valuable tool for predicting and interpreting electronic absorption spectra (UV-Vis).

For a molecule containing a chromophore like the phenacyl group in 2-oxo-2-phenylethanesulfonate, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. A computational study on 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate employed TD-DFT calculations at the B3LYP/6-311G++(d,p) level to gain insights into its excited states and absorption characteristics. researchgate.netdergipark.org.tr Similarly, TD-DFT has been shown to be effective in predicting the absorption spectra of other organic molecules, with good agreement with experimental data, especially when solvent effects are considered. chemrxiv.org For sodium;2-oxo-2-phenylethanesulfonate, TD-DFT could be used to understand how structural modifications or the solvent environment influence its UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical methods are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the study of conformational changes, solvation, and intermolecular interactions.

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Aspect | Information Gained | Relevance |

| Solvation Shell | Distribution and orientation of water molecules around the sulfonate and phenacyl groups. | Understanding solubility and interactions with the solvent. |

| Ion Pairing | Proximity and interaction between the sodium cation and the sulfonate anion. | Insights into the effective charge and transport properties in solution. |

| Conformational Sampling | Exploration of different rotational conformations of the ethyl chain. | Determining the dominant molecular shapes in solution. |

This table outlines potential research applications as direct MD studies on the target compound are not widely published.

Reaction Pathway Modeling and Barrier Calculations

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, identifying transition states and calculating the energy barriers (activation energies) that control the reaction rate. This is invaluable for understanding how a compound might react under different conditions.

While specific reaction pathway modeling for this compound is not prominently documented, the general approach would involve using DFT or high-level ab initio methods to map out the potential energy surface for a given reaction. For example, if the compound were to undergo nucleophilic attack at the carbonyl carbon, calculations could identify the structure of the transition state and the energy required to reach it. A proposed mechanism for the generation of the related compound 2-oxo-2-phenylethanethioamide (B2623874) from acetophenone (B1666503) highlights how reaction pathways can be elucidated. researchgate.net For 2-oxo-2-phenylethanesulfonate, computational modeling could predict its reactivity towards various reagents and help in designing synthetic routes or understanding its degradation pathways.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structure determination.

For 2-oxo-2-phenylethanesulfonate, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. A study on the structurally similar 2-oxo-2-(thiophen-2-yl)ethyl phosphonic acid demonstrated that DFT calculations at the B3LYP/6-311++G(d,p) level could be used to assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.net Similarly, as mentioned in section 5.1.3, TD-DFT can predict UV-Vis spectra. researchgate.netdergipark.org.trchemrxiv.org Furthermore, NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. Comparing these predicted spectra with experimental data for this compound would provide a high degree of confidence in its structural assignment.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of a chemical compound's biological activity is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule influence its biological effects. Computational chemistry provides a powerful toolkit to conduct these studies in silico, offering insights that can guide the synthesis and testing of new, more potent, and selective analogues.

While specific, in-depth computational SAR studies on this compound are not extensively documented in publicly available research literature, the principles of such an investigation can be clearly outlined. A computational SAR study on this compound would leverage its known structural and physicochemical properties to predict its interaction with biological targets.

The foundational data for such a study would include the compound's basic molecular properties. These are often calculated and made available in chemical databases.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NaO₄S | guidechem.com |

| Molecular Weight | 222.19 g/mol | guidechem.com |

A typical computational SAR study would proceed by first identifying a biological target of interest. Subsequently, molecular docking simulations would be performed to predict the binding mode and affinity of this compound to this target. These simulations would analyze how the phenyl group, the ketone, and the sulfonate group of the molecule interact with the amino acid residues in the active site of the target protein.

Following this initial analysis, computational chemists would create a virtual library of derivatives. This involves systematically modifying the structure of this compound. For instance, substituents could be added to the phenyl ring, the ketone could be modified to an alcohol, or the length of the carbon chain could be altered.

Each of these virtual analogues would then be subjected to the same docking protocol. The predicted binding affinities and interaction patterns would be compiled and analyzed. This data allows for the development of a quantitative structure-activity relationship (QSAR) model. A QSAR model is a mathematical equation that correlates the structural properties (descriptors) of the molecules with their predicted biological activity. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

By analyzing the QSAR model, researchers can identify which structural modifications are likely to enhance the desired activity. For example, the model might reveal that adding a hydroxyl group at a specific position on the phenyl ring significantly increases binding affinity due to the formation of a new hydrogen bond with the target protein. This predictive insight allows for the prioritization of the most promising compounds for chemical synthesis and subsequent experimental testing, thereby saving significant time and resources in the drug discovery pipeline.

Strategic Applications of Sodium;2 Oxo 2 Phenylethanesulfonate in Organic Synthesis

Utilization as a Versatile Building Block

The dual functionality of sodium;2-oxo-2-phenylethanesulfonate renders it a valuable precursor in synthetic chemistry, providing a gateway to a variety of molecular scaffolds.

Assembly of Carbocyclic Systems

While direct, extensive research on the application of this compound for the assembly of carbocyclic systems is not widely documented, its structural motifs suggest potential pathways. The α-keto-sulfonate functionality can, in principle, participate in cyclization reactions. For instance, the ketone moiety could undergo aldol-type condensations or Michael additions with suitable partners, followed by intramolecular reactions facilitated by the sulfonate group or its derivatives to form carbocyclic rings. The phenyl group also offers a handle for various aromatic functionalization and coupling reactions to construct more complex carbocyclic frameworks.

Construction of Complex Heterocyclic Frameworks

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a synthon for various heterocyclic systems. For example, the 1,3-relationship between the ketone and the sulfonate group (or a derivative) is a key feature for the synthesis of certain sulfur-containing heterocycles. Reactions with dinucleophiles like hydrazines, hydroxylamine, or ureas could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The inherent reactivity of the keto-sulfonate moiety allows for its incorporation into diverse heterocyclic cores.

A notable application involves the synthesis of novel biologically active heterocyclic compounds. For instance, derivatives of 2-oxo-2H-benzopyran have been synthesized and subsequently used to create complex imidazolidine (B613845) and purine (B94841) structures. While not directly starting from this compound, these syntheses showcase the utility of related oxo-functionalized building blocks in generating intricate heterocyclic frameworks.

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional group array in this compound makes it a potentially valuable component in MCRs.

Although specific examples detailing the use of this compound in MCRs are not prevalent in the literature, related α-keto sulfones and sulfamides have been successfully employed in Biginelli-type reactions. For example, 2-oxo-2-polyfluoroalkylethane-1-sulfones react with aryl aldehydes and (thio)urea to produce tetrahydropyrimidinones. This suggests that this compound could potentially participate in similar one-pot cyclocondensations to generate structurally diverse heterocyclic libraries.

The broader context of MCRs involving SO2 surrogates like DABCO·(SO2)2 (DABSO) further highlights the potential for sulfonate-containing building blocks. These reactions often proceed through radical intermediates, and the development of MCRs that can incorporate this compound would be a valuable extension of this chemistry.

Development of Novel Reagents and Catalytic Systems

The unique electronic and structural properties of this compound can be harnessed to develop new reagents and catalytic systems. The sulfonate group, for instance, can be converted into a more reactive sulfonyl halide, which is a versatile functional group for introducing the sulfonyl moiety into organic molecules.

Furthermore, the combination of a Lewis basic sulfonate and a potentially coordinating ketone could allow for the design of novel ligands for transition metal catalysis. While specific examples are yet to be broadly reported, the principle of using bifunctional organic molecules to create tailored catalytic environments is well-established in organic synthesis.

Implementation in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is of paramount importance in drug discovery and development. The reactivity of the phenyl ring and the ketone in this compound could be exploited in LSF strategies.

For example, if the core of a drug molecule contained a structure derived from this building block, the phenyl group could be further functionalized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The ketone functionality also provides a handle for various transformations, such as reduction, oxidation, or the formation of imines and enamines, allowing for the diversification of lead compounds.

Transformation Chemistry: Derivatization and Functional Group Interconversion

The chemical versatility of this compound is evident in the array of transformations it can undergo. The ketone can be reduced to a secondary alcohol, which can then be further functionalized. The sulfonate group, while generally stable, can be converted to other functional groups.

For instance, treatment with a chlorinating agent like phosphorus pentachloride could convert the sodium sulfonate to a sulfonyl chloride. This sulfonyl chloride is a highly valuable intermediate that can react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonic esters, and sulfones, respectively.

The table below summarizes some of the potential transformations of this compound:

| Starting Functional Group | Reagent/Condition | Product Functional Group |

| Ketone | NaBH4 | Secondary Alcohol |

| Ketone | Hydrazine/KOH | Methylene (B1212753) |

| Sodium Sulfonate | PCl5 | Sulfonyl Chloride |

| Sulfonyl Chloride | RNH2 | Sulfonamide |

| Sulfonyl Chloride | ROH | Sulfonic Ester |

| Phenyl Ring | HNO3/H2SO4 | Nitrophenyl |

This diverse reactivity underscores the potential of this compound as a versatile platform for the synthesis of a wide range of functionalized molecules.

Frontiers and Prospective Research in Alpha Ketosulfonate Chemistry

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. jddhs.commdpi.com For α-ketosulfonates, future research will likely prioritize the development of more sustainable and environmentally benign synthetic routes. pharmacyjournal.org This involves a multi-faceted approach aimed at reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.compharmacyjournal.org

Key areas of focus will include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives is a primary goal. researchgate.net Research into the use of water, supercritical fluids (like scCO₂), or biodegradable ionic liquids and deep eutectic solvents for the synthesis of α-ketosulfonates could significantly reduce the environmental impact. researchgate.net Solvent-free reaction conditions, where feasible, represent the ideal scenario. mdpi.com

Renewable Feedstocks: The exploration of bio-based starting materials to replace petroleum-derived precursors is a cornerstone of sustainable chemistry. pharmacyjournal.org Future work may investigate pathways to synthesize the aromatic and keto-sulfonate moieties from renewable resources.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis, ultrasound, and photochemistry can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. jddhs.commdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of α-ketosulfonates:

| Green Chemistry Principle | Application in α-Ketosulfonate Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, atom-economical reactions. | Reduced E-factor, lower disposal costs. |

| Safer Solvents & Auxiliaries | Use of water, scCO₂, ionic liquids; or solvent-free conditions. researchgate.net | Reduced toxicity and environmental pollution. researchgate.net |

| Design for Energy Efficiency | Microwave-assisted or ultrasonic synthesis. mdpi.com | Faster reactions, lower energy consumption. |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. pharmacyjournal.org | Reduced reliance on fossil fuels. |

| Catalysis | Use of recyclable heterogeneous or biocatalysts. | Increased efficiency, easier product purification. |

Development of Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. frontiersin.org The development of catalytic asymmetric methods to produce chiral α-ketosulfonates is a significant research frontier.

Current research in related areas provides a roadmap for this development. For instance, the successful asymmetric α-oxysulfonylation of ketones using chiral catalysts, such as BINOL derivatives, demonstrates the feasibility of creating chiral centers adjacent to a sulfonyloxy group. frontiersin.org Similarly, catalytic enantioselective direct α-amination of 2-keto esters using chiral bisoxazoline-copper(II) complexes has been achieved with high enantioselectivities. nih.gov

Future research will likely focus on adapting these and other catalytic systems to the asymmetric synthesis of α-ketosulfonates. This could involve:

Chiral Metal Catalysts: The design and application of new chiral transition metal complexes (e.g., based on copper, palladium, or rhodium) with tailored ligands to control the stereochemical outcome of the sulfonation reaction.

Organocatalysis: The use of small, metal-free organic molecules as chiral catalysts offers a sustainable alternative to metal-based systems. frontiersin.org

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide highly selective and environmentally friendly routes to chiral α-ketosulfonates under mild reaction conditions. nih.gov

The table below illustrates potential catalytic systems for the asymmetric synthesis of α-ketosulfonates.

| Catalytic System | Catalyst Example | Potential Transformation |

| Transition Metal Catalysis | Chiral Bisoxazoline-Cu(II) Complexes nih.gov | Asymmetric α-sulfonoxylation of β-keto esters. |

| Chiral BINOL-derived catalysts frontiersin.org | Enantioselective α-oxysulfonylation of ketones. | |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric functionalization of the α-position. |

| Biocatalysis | Engineered Methyltransferases nih.gov | Enantioselective alkylation of α-keto acids. |

Exploration of Unprecedented Reactivity Patterns

The synthetic utility of α-ketosulfonates stems from their inherent reactivity. The presence of a good sulfonate leaving group alpha to a carbonyl functionality suggests a rich and varied reaction chemistry waiting to be explored. While the reactivity of analogous α-tosyloxy ketones has been investigated, demonstrating substitutions with a range of nucleophiles, the specific reactivity patterns of α-ketosulfonates like sodium;2-oxo-2-phenylethanesulfonate remain a fertile ground for discovery. researchgate.net

Future research is expected to delve into:

Novel Nucleophilic Displacements: A systematic investigation of the reaction of α-ketosulfonates with a wide array of "hard" and "soft" nucleophiles (O-, S-, N-, and C-centered) could lead to the development of new methods for forming C-O, C-S, C-N, and C-C bonds. researchgate.net

Rearrangement Reactions: The unique electronic properties of α-ketosulfonates might facilitate novel rearrangement reactions, leading to the formation of unexpected and synthetically valuable molecular scaffolds.

Transition Metal-Catalyzed Cross-Coupling Reactions: The sulfonate group could potentially participate in cross-coupling reactions, serving as a leaving group for the introduction of various substituents.

Radical Chemistry: Exploration of the behavior of α-ketosulfonates under radical conditions could unveil new reaction pathways.

A summary of potential reactivity patterns is presented in the table below.

| Reaction Type | Reactant | Potential Product |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | α-Amino, α-Thio, or α-Alkoxy ketones. |

| Carbon Nucleophiles (e.g., enolates) | γ-Diketones or related structures. | |

| Annulation Reactions | Bis-nucleophiles (e.g., diamines) | Heterocyclic compounds. researchgate.net |

| Olefin Synthesis | Reaction with α-magnesio sulfones nih.gov | Substituted olefins. |

Integration with Flow Chemistry and Automation Platforms

The integration of chemical synthesis with continuous flow technologies and automated platforms offers significant advantages in terms of reaction control, scalability, safety, and high-throughput experimentation. vapourtec.comnih.gov Applying these technologies to the synthesis and reactions of α-ketosulfonates is a promising area for future research.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing potentially reactive intermediates and improving reaction yields and selectivity. vapourtec.com This is particularly relevant for reactions involving α-ketosulfonates, where careful control can prevent side reactions.

Automation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new reactions and the optimization of existing ones. nih.gov This approach can be used to explore the reactivity of α-ketosulfonates in a systematic and efficient manner.

Advancements in In Situ Spectroscopic Characterization

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The use of in situ spectroscopic techniques allows for the real-time monitoring of chemical reactions, providing valuable insights into the formation and consumption of reactants, intermediates, and products.

Future research on α-ketosulfonates will benefit from the application of techniques such as:

FT-IR and Raman Spectroscopy: To monitor changes in vibrational modes associated with the carbonyl and sulfonate groups.

NMR Spectroscopy: To identify and characterize transient intermediates.

Mass Spectrometry: To detect and identify species present in the reaction mixture.

This data will be invaluable for elucidating reaction mechanisms and optimizing reaction conditions for the synthesis and subsequent transformations of α-ketosulfonates.

Synergistic Approaches Combining Theoretical and Experimental Methodologies

The combination of computational chemistry with experimental work provides a powerful synergy for advancing chemical research. Theoretical calculations can be used to predict the properties and reactivity of molecules, guiding experimental design and helping to interpret experimental results.

For α-ketosulfonates, this synergistic approach could involve:

Computational Modeling: Using methods like Density Functional Theory (DFT) to calculate the stability of reaction intermediates, transition state energies, and to predict reaction pathways.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in the characterization of new compounds and intermediates.

Mechanism Elucidation: Combining computational and experimental data to build a comprehensive understanding of the mechanisms of new reactions involving α-ketosulfonates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.